molecular formula C11H8N2 B1347607 4-(1H-Pyrrol-1-yl)benzonitrile CAS No. 23351-07-7

4-(1H-Pyrrol-1-yl)benzonitrile

Cat. No. B1347607
CAS RN: 23351-07-7
M. Wt: 168.19 g/mol
InChI Key: OKVSZRKKRHNDOL-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzonitrile is a chemical compound with the CAS Number: 23351-07-7 and a linear formula of C11H8N2 . It has a molecular weight of 168.2 .


Synthesis Analysis

Pyrrole and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds . The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids .


Molecular Structure Analysis

The InChI Code of 4-(1H-Pyrrol-1-yl)benzonitrile is 1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H . The InChI key is OKVSZRKKRHNDOL-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application: Pyrrole, the core structure of 4-(1H-Pyrrol-1-yl)benzonitrile, is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
    • Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results: Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Synthesis of New Compounds

    • Application: 4-Pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole, and pyrrole ring systems have been synthesized .
    • Method: The specific methods of synthesis are not detailed in the source .
    • Results: These new compounds have shown potential as antibacterial and antitubercular agents .
  • Electrochemical and Optical Properties

    • Application: The electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)benzonitrile) have been studied .
    • Method: The specific methods of study are not detailed in the source .
    • Results: The results of the study are not detailed in the source .
  • Dual Emission Studies

    • Application: The fluorescence of clusters of 4-(1H-Pyrrol-1-yl)benzonitrile (PBN) and of phenylpyrrole with acetonitrile (AN) was studied in a supersonic jet .
    • Method: Two separate bands are found in the case of PBN/AN clusters, one centered at 305 nm, the other at 450 nm . The blue- and red-shifted bands are assigned to locally excited (LE) and charge transfer (CT) states, respectively .
    • Results: The CT emission is observed only when mass spectra obtained upon resonance-enhanced multiphoton ionization (REMPI) of the clusters contain cluster ions in which at least four acetonitrile molecules are attached to a PBN molecule .
  • Synthesis of New Compounds

    • Application: Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems .
    • Method: The specific methods of synthesis are not detailed in the source .
    • Results: These new compounds have shown potential as antibacterial, antifungal and antitubercular agents .
  • Pharmaceutical Applications

    • Application: Pyrrole derivatives, including 4-(1H-Pyrrol-1-yl)benzonitrile, comprise an important class of heterocyclic compounds with a broad range of pharmaceutical applications .
    • Method: The specific methods of application are not detailed in the source .
    • Results: These compounds have shown antioxidant and anti-inflammatory activities .
  • Catalyst for Polymerization Process

    • Application: Pyrroles, including 4-(1H-Pyrrol-1-yl)benzonitrile, are utilized as a catalyst for polymerization process .
    • Method: The specific methods of application are not detailed in the source .
    • Results: The results of the study are not detailed in the source .
  • Corrosion Inhibitor

    • Application: Pyrroles, including 4-(1H-Pyrrol-1-yl)benzonitrile, are used as corrosion inhibitors .
    • Method: The specific methods of application are not detailed in the source .
    • Results: The results of the study are not detailed in the source .
  • Preservative

    • Application: Pyrroles, including 4-(1H-Pyrrol-1-yl)benzonitrile, are used as preservatives .
    • Method: The specific methods of application are not detailed in the source .
    • Results: The results of the study are not detailed in the source .
  • Solvent for Resins and Terpenes

    • Application: Pyrroles, including 4-(1H-Pyrrol-1-yl)benzonitrile, are functional in various metallurgical processes, luminescence chemistry, spectrochemical analysis and transition metal complex catalyst for uniform polymerization .
    • Method: The specific methods of application are not detailed in the source .
    • Results: The results of the study are not detailed in the source .
  • Metallurgical Processes

    • Application: Pyrroles, including 4-(1H-Pyrrol-1-yl)benzonitrile, are functional in various metallurgical processes .
    • Method: The specific methods of application are not detailed in the source .
    • Results: The results of the study are not detailed in the source .
  • Luminescence Chemistry

    • Application: Pyrroles, including 4-(1H-Pyrrol-1-yl)benzonitrile, are functional in luminescence chemistry .
    • Method: The specific methods of application are not detailed in the source .
    • Results: The results of the study are not detailed in the source .

Safety And Hazards

The safety information for 4-(1H-Pyrrol-1-yl)benzonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVSZRKKRHNDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177915
Record name 4-(1H-Pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrrol-1-yl)benzonitrile

CAS RN

23351-07-7
Record name 4-(1H-Pyrrol-1-yl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23351-07-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116795
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-Pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-PYRROL-1-YL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379R1YD2SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-aminobenzonitrile (50 g., 0.42 mole), 2,5-dimethoxytetrahydrofuran (56 g., 0.42 mole) and 4 A molecular sieves (184 g) in toluene (560 ml) was heated under reflux for 24 hrs. The residue from evaporation was washed with pet. ether and then recrystallized from diisopropyl ether to yield 42.5 g (60%) of 4-(1-pyrrolyl)-benzonitrile, m.p. 104°-106° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-aminobenzonitrile (50 g., 0.42 mole), 2,5-dimethoxytetrahydrofuran (56 g., 0.42 mole) and 4A molecular sieves (184 g) in toluene (560 ml) was heated under reflux for 24 hrs. The residue from evaporation was washed with pet. ether and then recrystallized from diisopropyl ether to yield 42.5 g (60%) of 4-(1-pyrrolyl)benzonitrile, m.p. 104°-106° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
L Belau, Y Haas, W Rettig - The Journal of Physical Chemistry A, 2004 - ACS Publications
The fluorescence of clusters of 4-(1H-pyrrol-1-yl)benzonitrile (PBN) and of phenylpyrrole with acetonitrile (AN) was studied in a supersonic jet. Two separate bands are found in the case …
Number of citations: 14 pubs.acs.org
D Schweke, H Baumgarten, Y Haas… - The Journal of …, 2005 - ACS Publications
The fluorescence spectrum of PBN in a neat argon matrix is excitation-wavelength-dependent: at short excitation wavelengths, it consists of dual emission assigned to a charge-transfer (…
Number of citations: 18 pubs.acs.org
D Schweke, S Abramov, Y Haas - Chemical physics, 2007 - Elsevier
Crystal structures and vibrational spectra are reported for the two title molecules which exhibit dual fluorescence due to the existence of a low lying charge transfer excited state. The …
Number of citations: 3 www.sciencedirect.com
Q Zhao, P Niu, G Zhu, C Zhang, Z Shen, M Li - Journal of Electroanalytical …, 2023 - Elsevier
A novel monomer 2,5-di(thienyl)pyrrole bearing TEMPO, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzoyl-oxy-2,2,6,6-tetramethylpiperidin-1-yloxy (SNS-TEMPO) was synthesized. The …
Number of citations: 0 www.sciencedirect.com
AJ Fleisher, RG Bird, DP Zaleski, BH Pate… - … IN THE GAS PHASE, 2011 - core.ac.uk
6.1 ABSTRACT Reported here are several of the ground, first, and second excited state structures and dipole moments of three benchmark intramolecular charge transfer (ICT) systems, …
Number of citations: 3 core.ac.uk
AJ Fleisher, RG Bird, DP Zaleski… - The Journal of …, 2013 - ACS Publications
Reported here are several of the ground, first, and second excited state structures and dipole moments of three benchmark intramolecular charge transfer (ICT) systems; 4-(1H-pyrrol-1-…
Number of citations: 15 pubs.acs.org
MV Bohnwagner, I Burghardt… - The Journal of Physical …, 2016 - ACS Publications
4-(1H-pyrrol-1-yl)benzonitrile (PBN) is a typical intramolecular donor–acceptor (D/A) molecule that shows dual fluorescence in weakly polar environments. In this work the underlying …
Number of citations: 16 pubs.acs.org
G Lian, J Li, P Liu, P Sun - The Journal of Organic Chemistry, 2019 - ACS Publications
A new photoredox-catalyzed cascade reaction is described to access fluorinated pyrrolo[1,2-d]benzodiazepine derivatives under mild conditions. In this process, single electron transfer …
Number of citations: 20 pubs.acs.org
V Arjunan, K Carthigayan, S Periandy… - … Acta Part A: Molecular …, 2012 - Elsevier
The FTIR and FT-Raman vibrational spectra of 4-actetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile molecules have been recorded in the range 4000–400 and 4000–…
Number of citations: 18 www.sciencedirect.com
S Abramov, D Schweke, S Zilberg, Y Haas - Chemical physics, 2007 - Elsevier
The fluorescence spectrum of 5-cyano-2-(1-pyrrolyl)-pyridine (CPP) was measured in several solvents as well as in an argon matrix. Based on comparison with other compounds and …
Number of citations: 2 www.sciencedirect.com

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